molecular formula C10H12FN B11918169 6-Fluoro-4-methyl-1,2,3,4-tetrahydroquinoline

6-Fluoro-4-methyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B11918169
M. Wt: 165.21 g/mol
InChI Key: TXVCAORLDQKDKN-UHFFFAOYSA-N
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Description

6-Fluoro-4-methyl-1,2,3,4-tetrahydroquinoline is a heterocyclic compound with the molecular formula C10H12FN. It is a derivative of quinoline, characterized by the presence of a fluorine atom at the 6th position and a methyl group at the 4th position on the tetrahydroquinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-4-methyl-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors. One common method includes the reduction of 6-Fluoro-4-methylquinoline using hydrogen in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-4-methyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

6-Fluoro-4-methyl-1,2,3,4-tetrahydroquinoline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Fluoro-4-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and specificity, making it a potent inhibitor of certain enzymes. The compound’s effects are mediated through pathways involving electrostatic and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline
  • 6-Fluoro-8-methyl-1,2,3,4-tetrahydroquinoline
  • Methyl 6-fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylate

Uniqueness

6-Fluoro-4-methyl-1,2,3,4-tetrahydroquinoline is unique due to the specific positioning of the fluorine and methyl groups, which confer distinct chemical and biological properties. This unique structure enhances its potential as a versatile intermediate in various synthetic pathways and its efficacy in biological applications .

Properties

Molecular Formula

C10H12FN

Molecular Weight

165.21 g/mol

IUPAC Name

6-fluoro-4-methyl-1,2,3,4-tetrahydroquinoline

InChI

InChI=1S/C10H12FN/c1-7-4-5-12-10-3-2-8(11)6-9(7)10/h2-3,6-7,12H,4-5H2,1H3

InChI Key

TXVCAORLDQKDKN-UHFFFAOYSA-N

Canonical SMILES

CC1CCNC2=C1C=C(C=C2)F

Origin of Product

United States

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